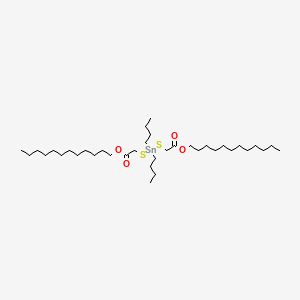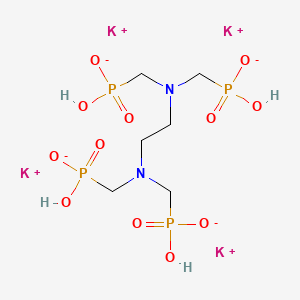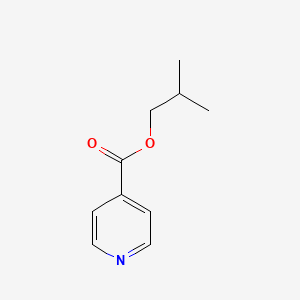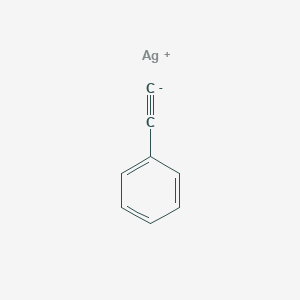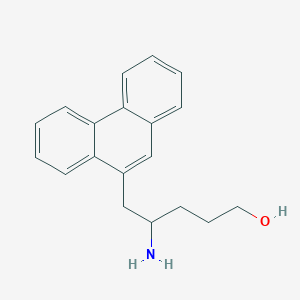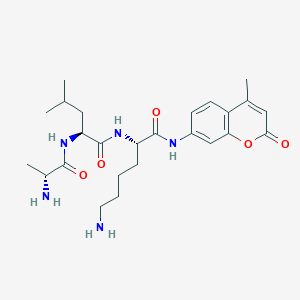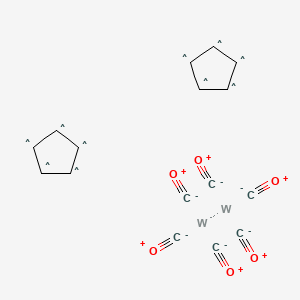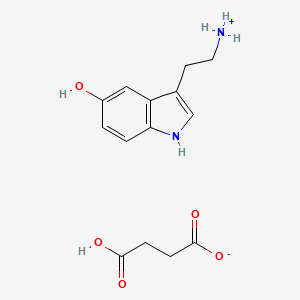
Serotonin succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of serotonin succinate typically involves the esterification of serotonin with succinic acid. This reaction can be catalyzed by acidic or basic catalysts. The general reaction conditions include:
Reactants: Serotonin and succinic acid
Catalysts: Acidic catalysts like sulfuric acid or basic catalysts like sodium hydroxide
Solvents: Organic solvents such as dichloromethane or ethanol
Temperature: Typically conducted at room temperature or slightly elevated temperatures
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Serotonin succinate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the succinate or serotonin moieties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce reduced serotonin derivatives.
Scientific Research Applications
Chemistry: In chemistry, serotonin succinate is used as a model compound to study esterification reactions and the behavior of neurotransmitter derivatives.
Biology: In biological research, this compound is utilized to investigate the role of serotonin in cellular processes and its interaction with succinic acid in metabolic pathways.
Medicine: Medically, this compound has potential applications in developing treatments for mood disorders, given its connection to serotonin. It may also be explored for its role in metabolic regulation due to the presence of succinic acid.
Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and as a biochemical reagent in various processes.
Mechanism of Action
The mechanism of action of serotonin succinate involves its interaction with serotonin receptors and metabolic pathways. Serotonin acts as a neurotransmitter by binding to specific receptors in the brain, influencing mood, appetite, and sleep. Succinic acid, on the other hand, participates in the citric acid cycle, contributing to cellular energy production. The combination of these two molecules may result in unique biological effects, potentially enhancing serotonin’s activity or influencing metabolic processes.
Comparison with Similar Compounds
Serotonin: The primary neurotransmitter involved in mood regulation.
Succinic Acid: A key component of the citric acid cycle.
Serotonin Derivatives: Compounds like serotonin sulfate or serotonin acetate, which combine serotonin with different acids.
Uniqueness: Serotonin succinate is unique due to the combination of serotonin and succinic acid, which may result in distinct biological and chemical properties. This combination allows for the exploration of both neurotransmitter activity and metabolic regulation in a single compound.
Properties
CAS No. |
21716-89-2 |
|---|---|
Molecular Formula |
C14H18N2O5 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
2-(5-hydroxy-1H-indol-3-yl)ethylazanium;4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C10H12N2O.C4H6O4/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;5-3(6)1-2-4(7)8/h1-2,5-6,12-13H,3-4,11H2;1-2H2,(H,5,6)(H,7,8) |
InChI Key |
ARLMEAJPHDRDDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC[NH3+].C(CC(=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


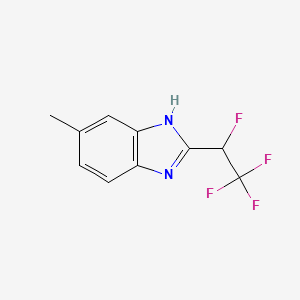
![3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B13742546.png)
![hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-)](/img/structure/B13742552.png)

